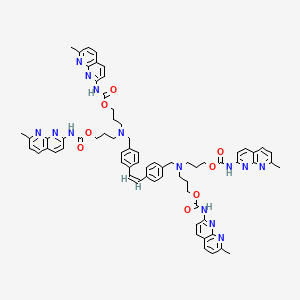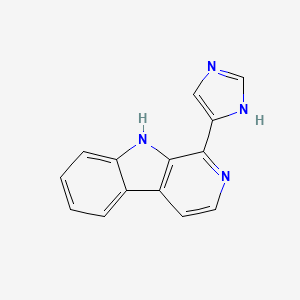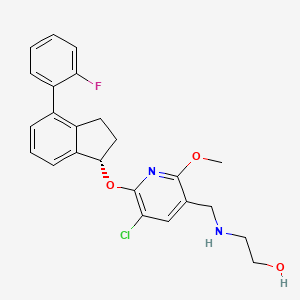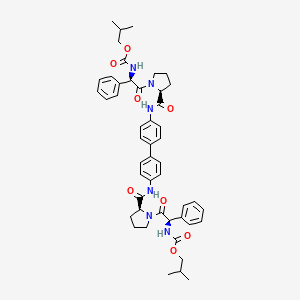
Hcv-IN-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcv-IN-41 is a highly potent inhibitor of the hepatitis C virus (HCV). It has shown significant efficacy in reducing HCV RNA replication, making it a promising candidate for the treatment of HCV infections . The compound has demonstrated varying levels of effectiveness against different HCV genotypes, with particularly strong activity against genotype 1b .
Analyse Chemischer Reaktionen
Hcv-IN-41 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hcv-IN-41 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of HCV inhibitors and their chemical properties.
Biology: It is used to study the biological mechanisms of HCV replication and the effects of inhibition on viral activity.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of HCV infections.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Wirkmechanismus
Hcv-IN-41 exerts its effects by inhibiting the replication of HCV RNA. It targets specific molecular pathways involved in the replication process, thereby reducing the viral load in infected cells. The compound has shown high potency against multiple HCV genotypes, making it a versatile inhibitor .
Vergleich Mit ähnlichen Verbindungen
Hcv-IN-41 is unique in its high potency and broad-spectrum activity against various HCV genotypes. Similar compounds include:
Telaprevir: An HCV NS3/4A protease inhibitor with a different mechanism of action.
Grazoprevir: Another HCV NS3/4A protease inhibitor with high efficacy.
ABT-493 (Glecaprevir): A next-generation HCV protease inhibitor with pan-genotypic activity.
This compound stands out due to its exceptionally low EC50 values, indicating its high potency in inhibiting HCV replication .
Eigenschaften
Molekularformel |
C48H56N6O8 |
|---|---|
Molekulargewicht |
845.0 g/mol |
IUPAC-Name |
2-methylpropyl N-[(1R)-2-[(2S)-2-[[4-[4-[[(2S)-1-[(2R)-2-(2-methylpropoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C48H56N6O8/c1-31(2)29-61-47(59)51-41(35-13-7-5-8-14-35)45(57)53-27-11-17-39(53)43(55)49-37-23-19-33(20-24-37)34-21-25-38(26-22-34)50-44(56)40-18-12-28-54(40)46(58)42(36-15-9-6-10-16-36)52-48(60)62-30-32(3)4/h5-10,13-16,19-26,31-32,39-42H,11-12,17-18,27-30H2,1-4H3,(H,49,55)(H,50,56)(H,51,59)(H,52,60)/t39-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
FWJBNDKGIKJDPE-ATUXXYJQSA-N |
Isomerische SMILES |
CC(C)COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OCC(C)C |
Kanonische SMILES |
CC(C)COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
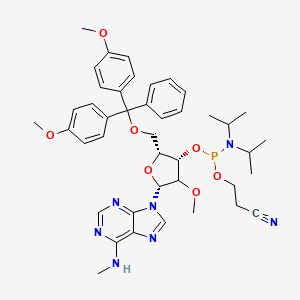
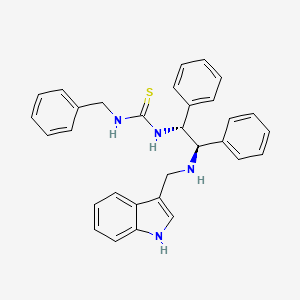


![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)


